

Application Notes and Protocols: TC-I 15 in vitro Cell Adhesion Assay

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Compound of Interest

Compound Name: TC-I 15

Cat. No.: B15608134

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Audience: Researchers, scientists, and drug development professionals.

Introduction

TC-I 15 is a potent and selective small-molecule inhibitor of integrin $\alpha 2\beta 1$, a key receptor involved in cell adhesion to collagen.[1][2][3] It functions as an allosteric inhibitor, effectively blocking the interaction between cells and the extracellular matrix (ECM).[2][4] These application notes provide a detailed protocol for utilizing **TC-I 15** in an in vitro cell adhesion assay to quantify its inhibitory effects. The protocol is applicable to various cell types expressing $\alpha 2\beta 1$ integrin. While **TC-I 15** is primarily an $\alpha 2\beta 1$ inhibitor, it has also been shown to inhibit $\alpha 1\beta 1$ and, to a lesser extent, $\alpha 11\beta 1$ integrins, a factor to consider in experimental design.[3][4][5]

Data Presentation

The inhibitory activity of **TC-I 15** on cell adhesion is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for **TC-I 15** in various experimental setups.

Cell Type	Substrate	Assay Conditions	IC50 Value	Reference
Human Platelets	Type I Collagen	Static	12 nM	[1]
Human Platelets	Type I Collagen	Flow	715 nM	[1]
C2C12 cells (expressing $\alpha 2\beta 1$)	GFOGER (collagen peptide)	Static	26.8 μ M	[5]
C2C12 cells (expressing $\alpha 2\beta 1$)	GLOGEN (collagen peptide)	Static	0.4 μ M	[5]
C2C12 cells (expressing $\alpha 1\beta 1$)	GFOGER (collagen peptide)	Static	23.6 μ M	[5]
HT1080 cells (human fibrosarcoma)	GFOGER (collagen peptide)	Static	4.53 μ M	[3][5]

Experimental Protocols

This section details a generalized protocol for a static cell adhesion assay using **TC-I 15**. This protocol can be adapted for specific cell lines and experimental questions.

Materials:

- 96-well, flat-bottom tissue culture plates
- Extracellular matrix protein (e.g., Type I Collagen, Fibronectin, or specific collagen-derived peptides like GFOGER)
- Phosphate Buffered Saline (PBS), sterile
- Bovine Serum Albumin (BSA)
- Cell line of interest (e.g., HT1080, C2C12 transfected with integrin subunits)

- Complete cell culture medium
- Serum-free cell culture medium
- **TC-I 15** (Tocris Bioscience or other suppliers)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Cell staining solution (e.g., Crystal Violet)
- Fixing solution (e.g., 4% Paraformaldehyde in PBS)
- Extraction solution (e.g., 10% acetic acid)
- Microplate reader

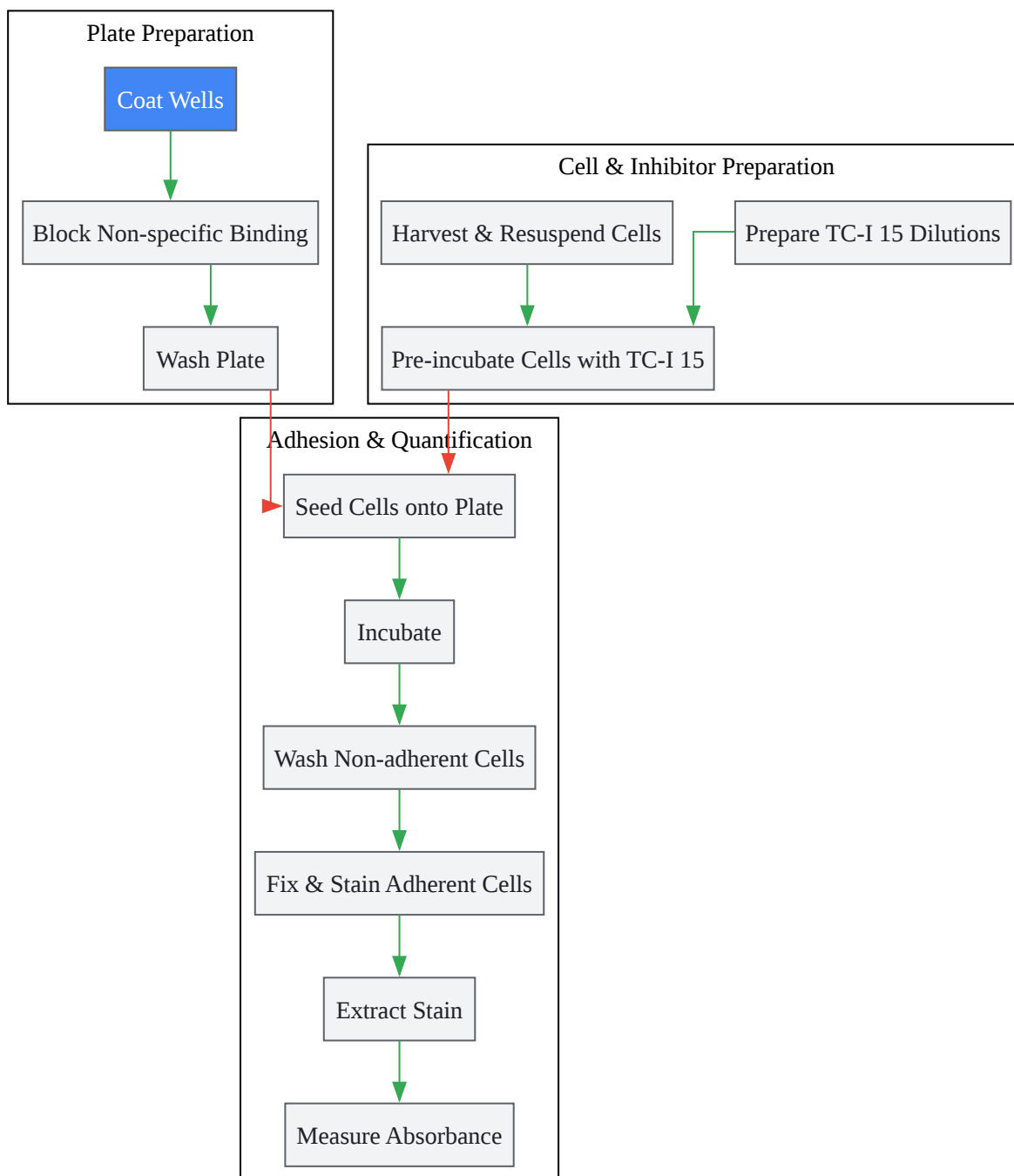
Protocol:

- Plate Coating:
 - Dilute the ECM protein (e.g., Collagen I at 10-50 µg/mL) in sterile PBS.
 - Add 50 µL of the diluted ECM solution to each well of a 96-well plate.
 - As a negative control, coat some wells with a 1% BSA solution in PBS.
 - Incubate the plate at 4°C overnight or at 37°C for 1-2 hours.
 - Aspirate the coating solution and wash the wells twice with sterile PBS.
 - Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
 - Wash the wells three times with sterile PBS before cell seeding.
- Cell Preparation:
 - Culture cells to 70-80% confluency.

- Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
- Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1×10^5 to 5×10^5 cells/mL.
- **TC-I 15 Treatment:**
 - Prepare a stock solution of **TC-I 15** in DMSO (e.g., 10 mM).
 - Prepare serial dilutions of **TC-I 15** in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO) with the same final concentration as in the highest **TC-I 15** treatment.
 - Pre-incubate the cell suspension with the different concentrations of **TC-I 15** for 30-60 minutes at 37°C.
- **Cell Adhesion Assay:**
 - Add 100 µL of the pre-incubated cell suspension to each of the pre-coated wells.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 30-90 minutes. The optimal incubation time should be determined empirically for each cell line.
 - Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
- **Quantification of Adherent Cells:**
 - Fix the adherent cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
 - Wash the wells twice with PBS.
 - Stain the cells by adding 100 µL of 0.5% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.
 - Wash the wells thoroughly with water to remove excess stain.

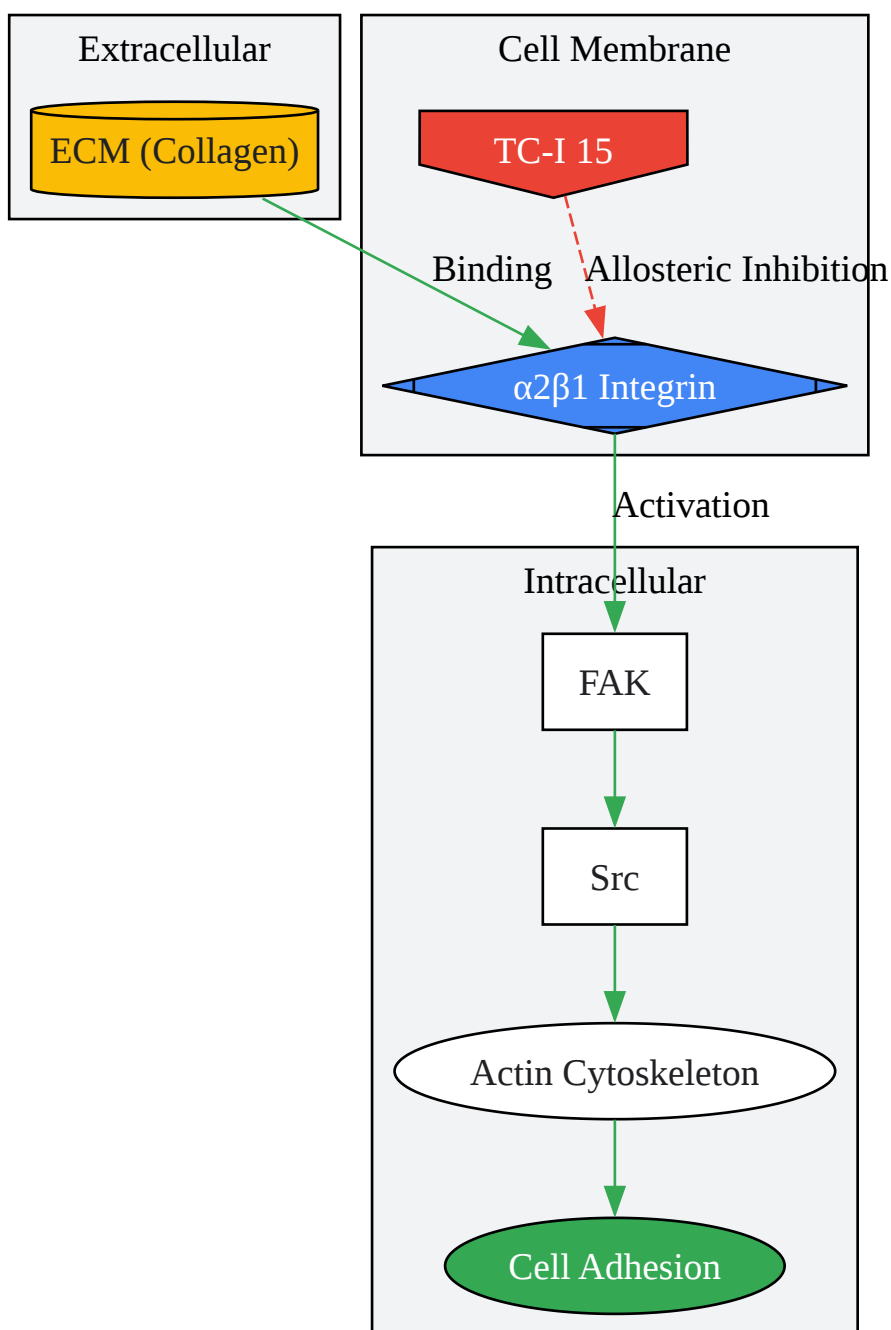
- Air dry the plate completely.
- Extract the stain by adding 100 μ L of 10% acetic acid to each well and incubating for 15 minutes on a shaker.
- Measure the absorbance at 570-595 nm using a microplate reader.

Visualizations



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Caption: Experimental workflow for the **TC-I 15** in vitro cell adhesion assay.



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Caption: **TC-I 15** inhibits integrin-mediated cell adhesion signaling.

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